molecular formula C9H10ClNO3 B1590983 (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid CAS No. 70680-93-2

(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid

Cat. No. B1590983
CAS RN: 70680-93-2
M. Wt: 215.63 g/mol
InChI Key: QGFVUADZXXJSDI-QMMMGPOBSA-N
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Description

“(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid” is a chemical compound that contains 22 bonds in total. These include 13 non-Hydrogen bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl . The molecule consists of 9 Hydrogen atoms, 9 Carbon atoms, 3 Oxygen atoms, and 1 Chlorine atom .


Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid” includes a six-membered aromatic ring, a carboxylic acid group, and a hydroxyl group . The molecule has a total of 22 atoms .

Scientific Research Applications

Renewable Building Blocks for Materials Science

Phloretic acid, a phenolic compound related to (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid, has been explored for its potential as a renewable building block in materials science. The study by Trejo-Machin et al. (2017) demonstrates its utility in enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic -OH bearing molecules or macromolecules. This innovation opens avenues for a wide range of applications, including the development of bio-based materials with suitable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Antimicrobial Activity

Compounds structurally similar to (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid have been synthesized and evaluated for their antimicrobial activity. Mickevičienė et al. (2015) synthesized derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, showing significant antimicrobial and antifungal activities against various pathogens. This research highlights the potential of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).

Medical Applications

The modification of poly vinyl alcohol/acrylic acid hydrogels with amines, including derivatives similar to (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid, has been studied by Aly and El-Mohdy (2015). These modifications aim to enhance the thermal stability and bioactivity of the hydrogels for medical applications. The study demonstrates the potential of these modified polymers in antibacterial and antifungal applications, indicating their usefulness in medical fields (Aly & El-Mohdy, 2015).

Chemical Synthesis

Research into the selective deblocking of propargyl carbonates, involving the protection of hydroxyl and amino functionalities of amino alcohols and aminophenols, reveals the versatility of compounds related to (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid in synthetic chemistry. This work by Ramesh, Bhat, and Chandrasekaran (2005) showcases an orthogonal protection strategy for hydroxyl and amino functionalities, contributing to more efficient synthetic pathways in organic chemistry (Ramesh, Bhat, & Chandrasekaran, 2005).

properties

IUPAC Name

(2S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFVUADZXXJSDI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)Cl)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564596
Record name 2-Chloro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid

CAS RN

70680-93-2
Record name 2-Chloro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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